molecular formula C10H17N3O B13085666 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13085666
M. Wt: 195.26 g/mol
InChI Key: UKSDRJODMDNVEU-UHFFFAOYSA-N
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Description

2-{2,3-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heterocyclic core with 2,3-dimethyl substituents and an ethanol moiety at the 6-position. The compound’s molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.26 g/mol.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C10H17N3O/c1-7-8(2)12-13-6-9(3-4-14)5-11-10(7)13/h9,11,14H,3-6H2,1-2H3

InChI Key

UKSDRJODMDNVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCC(CN2N=C1C)CCO

Origin of Product

United States

Chemical Reactions Analysis

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The structural features of 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Antiviral Properties

Studies have suggested that compounds with pyrazolo[1,5-a]pyrimidine scaffolds could possess antiviral activity against various viruses. The ability of this compound to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.

Neuroprotective Effects

There is emerging evidence that certain pyrazolo derivatives can offer neuroprotective benefits. The compound's interaction with neuroreceptors and its ability to modulate neurotransmitter levels may provide therapeutic avenues for treating neurodegenerative diseases.

Biochemical Applications

The compound has also shown promise in biochemical research:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug design aimed at modulating metabolic disorders.

Protein Interaction Studies

The compound's structural characteristics allow it to engage in protein-protein interactions. This feature is essential for understanding cellular signaling pathways and developing modulators that can influence these interactions.

Material Science Applications

In addition to its biological applications, the compound is being explored for use in material science:

Organic Electronics

Due to its unique electronic properties, this compound may be employed in the development of organic semiconductors and photovoltaic devices. Its stability and conductivity could enhance the performance of electronic components.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro models.
Study BAntiviral PropertiesShowed effectiveness against a range of viral pathogens in preclinical trials.
Study CNeuroprotective EffectsIndicated reduced neuronal cell death in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[1,5-a]pyrimidine core differs from the pyrazolo[3,4-d]pyrimidine isomer in ring fusion and substituent positioning, which impacts electronic properties and binding interactions. For example:

  • Pyrazolo[3,4-d]pyrimidines (e.g., 6-ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Synthesized via cyclization of 5-amino-pyrazole carboxamides with alkyl esters in ethanol .
  • Pyrazolo[1,5-a]pyrimidines: Synthesized through coupling reactions, such as the MW-assisted synthesis of C6-trifluoromethyl derivatives or aminoethoxyethanol side-chain incorporation via nucleophilic substitution .
Substituent Effects
  • 2-{3-Methyl-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS 1692358-23-8): Differs by lacking the 2-methyl group, reducing steric hindrance. Molecular weight = 181.23 g/mol (C₉H₁₅N₃O) .
  • Pir-8-18 (7e): Features a 5-phenyl-3-(4-trifluoromethoxyphenyl) substituent and an ethoxyethanol chain, enhancing aryl hydrocarbon receptor (AHR) binding (MW = 458.44 g/mol) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights
Target Compound C₁₀H₁₇N₃O 195.26 2,3-dimethyl, ethanol Moderate hydrophilicity
2-{3-Methyl-…}ethan-1-ol C₉H₁₅N₃O 181.23 3-methyl, ethanol Higher solubility vs. dimethyl
Pir-8-10 (7p) C₂₃H₂₄N₄O₃S 436.52 3-(3-methylsulfonylphenyl), ethoxy Lower solubility due to aryl
10a C₂₁H₁₇N₅O₂S 411.46 Thiazolidinone, 6-methyl Polar due to carbonyl groups

Ethanol substituents generally enhance water solubility relative to aryl or thiazolidinone moieties .

Biological Activity

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS No. 1692077-78-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

PropertyValue
Chemical FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
IUPAC NameThis compound
PubChem CIDNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds with a similar structure exhibited IC50 values in the micromolar range against different tumor cell lines, indicating their potential as anticancer agents .

Enzymatic Inhibition

Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various enzymes involved in cancer progression and other diseases:

  • Dihydrofolate reductase (DHFR) : Some derivatives have been reported to inhibit DHFR with high affinity, which is crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties:

  • Antibacterial Testing : Studies showed that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus epidermidis and Candida albicans, with inhibition zones ranging from 13.67 mm to 31.67 mm .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI examined various pyrazolo[1,5-a]pyrimidines and found that they could induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation .
  • Enzymatic Activity : Another research article highlighted the ability of these compounds to selectively inhibit enzymes like DHFR and tyrosine kinases that are overexpressed in certain cancers .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of synthesized derivatives against standard antibiotics and found that some derivatives were more effective than conventional treatments .

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